molecular formula C8H16N2S B1291681 2-(Azepan-1-yl)ethanethioamide

2-(Azepan-1-yl)ethanethioamide

Cat. No.: B1291681
M. Wt: 172.29 g/mol
InChI Key: YJCLQTXODWONRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)ethanethioamide is a thioamide derivative featuring a seven-membered azepane ring linked to an ethanethioamide backbone. Thioamides are structurally analogous to amides, where the oxygen atom is replaced by sulfur, enhancing their electron-donating capacity and metal-chelating properties. These analogues are often synthesized for their biological activities, including fungicidal, antibacterial, and pharmaceutical applications .

Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

2-(azepan-1-yl)ethanethioamide

InChI

InChI=1S/C8H16N2S/c9-8(11)7-10-5-3-1-2-4-6-10/h1-7H2,(H2,9,11)

InChI Key

YJCLQTXODWONRU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thioamide derivatives exhibit distinct physicochemical behaviors based on substituent groups. The following table compares key parameters from the evidence:

Compound Name / Structure Substituent Group Melting Point (°C) Yield (%) Crystallization Solvent Reference
2-Phenyl-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]ethanethioamide (20) Phenylpiperazine 177–179 48 Ethanol
2-(4-Chlorophenyl)-2-(6-morpholinopyridazin-3-yl)ethanethioamide (21) Morpholine 66–67 60 Benzene/Petroleum ether
2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-chlorophenyl)ethanethioamide (22) Benzylpiperidine 83–84 65 Benzene/Petroleum ether
2-(3-(Azepan-1-ium-1-yl)-2-hydroxypropyl)thioacetate (3) Azepane Not reported Not reported Ethanol
(2Z)-2-[(5Z)-5-(3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene)-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene]-N-(p-tolyl)ethanethioamide Piperidine, Thiazolidine 158–160* 29 Ethanol/DMSO

*Converted from 431–433 K .

Key Observations:

  • Ring Size and Flexibility : Azepane (7-membered) and piperidine (6-membered) substituents influence steric effects and molecular packing. For example, compound 21 (morpholine, a 6-membered oxygen-containing ring) has a lower melting point (66–67°C) than compound 20 (phenylpiperazine, a bulkier substituent) (177–179°C), suggesting reduced crystallinity with flexible substituents .
  • Electron-Withdrawing Groups : The 4-chlorophenyl group in compounds 21 and 22 enhances stability via halogen bonding, reflected in moderate melting points (66–84°C) .
  • Sulfur Interactions : highlights S⋯S contacts (2.972 Å) in thioamide-containing compounds, which stabilize crystal structures and may influence solubility .

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